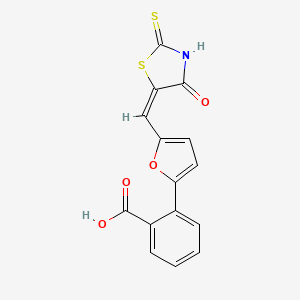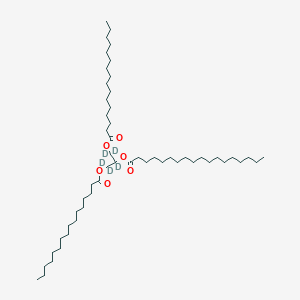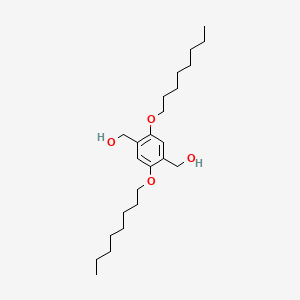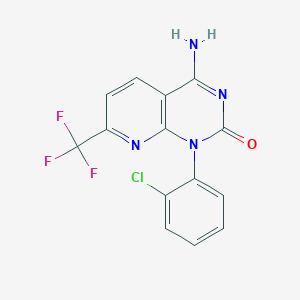
CK2/Pim1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CK2/Pim1-IN-1 is a dual inhibitor of protein kinases CK2 and Pim1. These kinases are involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been developed for research into proliferative disorders such as cancer, as well as other kinase-associated conditions including inflammation, pain, vascular disorders, pathogenic infections, and certain immunological disorders .
Preparation Methods
The synthesis of CK2/Pim1-IN-1 involves the design and synthesis of novel amino alcohol derivatives of the parental compound DMAT. The preparation method for in vivo studies involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
CK2/Pim1-IN-1 undergoes various chemical reactions, including inhibition studies toward recombinant CK2 and Pim1. The compound demonstrates high selectivity and proapoptotic properties towards cancer cells, especially acute lymphoblastic leukemia . Common reagents used in these reactions include synthetic peptide substrates and [γ 33 P-ATP] .
Scientific Research Applications
CK2/Pim1-IN-1 is primarily used in cancer research due to its ability to induce apoptosis in cancer cells. It has shown significant efficacy in reducing the viability of cancer cells by inhibiting CK2 and Pim1 kinase activity . The compound is also used in studies related to inflammation, pain, vascular disorders, pathogenic infections, and certain immunological disorders . Additionally, it has been evaluated for its effects on cell cycle progression, autophagy induction, and intracellular inhibition of CK2 and Pim1 in various cancer cell lines .
Mechanism of Action
CK2/Pim1-IN-1 exerts its effects by inhibiting the kinase activity of CK2 and Pim1. These kinases are involved in the regulation of essential cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of CK2 and Pim1 kinase activity leads to the induction of apoptosis in cancer cells . The compound targets the active sites of CK2 and Pim1, thereby preventing their phosphorylation activity .
Comparison with Similar Compounds
CK2/Pim1-IN-1 is unique due to its dual inhibition of both CK2 and Pim1 kinases. Similar compounds include TDB, a selective, cell-permeable inhibitor of CK2 and Pim1, which has shown superior cytotoxic efficacy compared to individual inhibitors of CK2 and Pim1 . Other similar compounds include various amino alcohol derivatives of DMAT, which have been designed and synthesized as potent dual CK2/Pim1 inhibitors .
Properties
Molecular Formula |
C15H9NO4S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7+ |
InChI Key |
OTBNRWGTJUMXPA-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


![2-(Furan-2-yl)-N5-(2-methoxybenzyl)thiazolo[5,4-d]pyrimidine-5,7-diamine](/img/structure/B11936319.png)

![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)


![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)


